molecular formula C14H22N4O2S B15044045 8-(heptylsulfanyl)-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one

8-(heptylsulfanyl)-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B15044045
M. Wt: 310.42 g/mol
InChI Key: NRVYDCPZQSYWDX-UHFFFAOYSA-N
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Description

8-(HEPTYLSULFANYL)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a heptylsulfanyl group and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(HEPTYLSULFANYL)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The heptylsulfanyl group is then introduced via a substitution reaction, often using heptylthiol as the reagent. The reaction conditions usually involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(HEPTYLSULFANYL)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The heptylsulfanyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-(HEPTYLSULFANYL)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(HEPTYLSULFANYL)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The heptylsulfanyl group may play a role in modulating the compound’s binding affinity and specificity. The purine core is known to interact with various biological molecules, influencing processes like DNA replication and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    8-Methoxypsoralen: Used in the treatment of skin disorders like psoriasis and vitiligo.

    8-Azaguanine: An antineoplastic agent used in cancer therapy.

Uniqueness

8-(HEPTYLSULFANYL)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of a heptylsulfanyl group and a purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

8-heptylsulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-14-15-11-10(17(14)2)12(19)16-13(20)18(11)3/h4-9H2,1-3H3,(H,16,19,20)

InChI Key

NRVYDCPZQSYWDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C

Origin of Product

United States

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